N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexene moiety, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the cyclohexene moiety: The cyclohexene group can be introduced via a Heck reaction or similar coupling reactions involving cyclohexene derivatives and appropriate catalysts.
Final coupling: The quinazolinone and cyclohexene intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the cyclohexene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone ring or the cyclohexene group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated or reduced forms of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its quinazolinone core.
Medicine: Investigation as a potential therapeutic agent, given the biological activity associated with quinazolinone derivatives.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The quinazolinone core is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds like 2-phenylquinazolin-4(3H)-one or 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Cyclohexene derivatives: Compounds like cyclohexene-1-carboxylic acid or cyclohexene-1-methanol share the cyclohexene moiety but differ in their functional groups.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide is unique due to the combination of the quinazolinone core and the cyclohexene moiety, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(19-11-10-14-6-2-1-3-7-14)12-21-13-20-16-9-5-4-8-15(16)18(21)23/h4-6,8-9,13H,1-3,7,10-12H2,(H,19,22) |
InChI Key |
YVYXEFVLAXQHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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